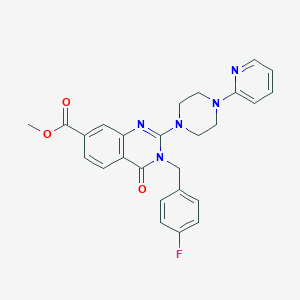
N-(2,3,4,9-テトラヒドロ-1H-カルバゾール-6-イルメチル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and hypoglycemic activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea typically involves the reaction of tetrahydrocarbazole derivatives with isocyanates or urea derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as crystallization or chromatography for purification .
化学反応の分析
Types of Reactions: N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or selenium dioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide in solvents such as chloroform.
Major Products:
Oxidation: Formation of carbazolones or benzazonine-diones depending on the oxidant and conditions.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated carbazole derivatives.
作用機序
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Tetrahydrocarbazole: A precursor and structurally related compound with similar biological activities.
Carbazole: A fully aromatic analog with distinct chemical properties and applications.
Carbazolone: An oxidized derivative with unique biological activities.
Uniqueness: N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea is unique due to its specific substitution pattern and the presence of the urea functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-14(18)16-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h5-7,17H,1-4,8H2,(H3,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFGOOETRHRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2428041.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2428045.png)

![4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2428047.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dichlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2428049.png)

![5-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B2428054.png)
![Methyl 2-{methyl[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2428055.png)
![1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2428056.png)
![[(2S)-2-Fluoro-2-nitroethyl]benzene](/img/structure/B2428059.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2428060.png)
![Methyl 2-bromobenzo[D]thiazole-4-carboxylate](/img/structure/B2428062.png)

